molecular formula C5H11BrO3S B3001265 3-(2-Bromoethylsulfonyl)propan-1-ol CAS No. 2377034-15-4

3-(2-Bromoethylsulfonyl)propan-1-ol

Cat. No.: B3001265
CAS No.: 2377034-15-4
M. Wt: 231.1
InChI Key: YQBGTPZACUIDGI-UHFFFAOYSA-N
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Description

3-(2-Bromoethylsulfonyl)propan-1-ol (CAS: N/A; molecular formula: C₅H₁₀BrO₃S) is a brominated aliphatic alcohol containing a sulfonyl group. This compound is characterized by a bromine atom attached to an ethylsulfonyl chain (-SO₂-CH₂-CH₂-Br) and a terminal hydroxyl group.

Properties

IUPAC Name

3-(2-bromoethylsulfonyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO3S/c6-2-5-10(8,9)4-1-3-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBGTPZACUIDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS(=O)(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethylsulfonyl)propan-1-ol typically involves the reaction of 3-bromo-1-propanol with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-bromo-1-propanol+ethylsulfonyl chlorideThis compound\text{3-bromo-1-propanol} + \text{ethylsulfonyl chloride} \rightarrow \text{this compound} 3-bromo-1-propanol+ethylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethylsulfonyl)propan-1-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfonic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: The major product is the corresponding sulfonic acid.

    Reduction: The major product is the corresponding sulfide.

Scientific Research Applications

3-(2-Bromoethylsulfonyl)propan-1-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals.

    Biological Studies: It is used in the modification of biomolecules for studying biological processes.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethylsulfonyl)propan-1-ol involves its reactivity towards nucleophiles and electrophiles. The bromoethylsulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Brominated Propanols

Structural Features

The target compound differs from analogs in substituent type and position:

  • Aromatic brominated analogs : Compounds like 3-(2-bromophenyl)propan-1-ol () and 3-(4-bromophenyl)propan-1-ol () feature bromine on aromatic rings, which reduces bromine’s leaving-group ability in nucleophilic substitutions.
  • Branched aliphatic analogs : 3-Bromo-2-methylpropan-1-ol () has a tertiary bromine, likely less reactive than the primary bromine in the target compound.
Table 1: Structural and Molecular Weight Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
3-(2-Bromoethylsulfonyl)propan-1-ol C₅H₁₀BrO₃S ~230 -SO₂-CH₂-CH₂-Br
3-(2-Bromophenyl)propan-1-ol C₉H₁₁BrO 215 Bromophenyl
3-Bromo-2-methylpropan-1-ol C₄H₉BrO 153 Tertiary bromine
3-(5-Bromo-1H-indol-3-yl)propan-1-ol C₁₁H₁₂BrNO 254 Bromoindole

Physical and Chemical Properties

  • Polarity and solubility: The sulfonyl group in the target compound increases hydrophilicity compared to aromatic analogs, suggesting higher solubility in polar solvents (e.g., water, methanol).
  • Reactivity : The primary aliphatic bromine in the target compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) than aromatic bromines () or tertiary bromines (). The sulfonyl group may further stabilize transition states in elimination or substitution reactions.
Table 2: Reactivity and Solubility Trends
Compound Bromine Reactivity Predominant Solubility Key Reactivity Pathway
This compound High Polar solvents Nucleophilic substitution
3-(2-Bromophenyl)propan-1-ol Low Organic solvents Electrophilic aromatic substitution
3-Bromo-2-methylpropan-1-ol Moderate Organic solvents Elimination (E2)

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